Cas no 1368348-44-0 (3-(1H-indol-2-yl)-3-methylbutan-1-amine)

3-(1H-Indol-2-yl)-3-methylbutan-1-amine is a structurally distinct amine derivative featuring an indole moiety, which confers potential utility in pharmaceutical and biochemical research. The compound’s unique scaffold, combining a branched aliphatic chain with an indole heterocycle, may offer advantages in receptor binding studies or as an intermediate in synthetic pathways. Its amine functionality provides reactivity for further derivatization, while the methyl substitution enhances steric stability. This compound could be of interest in medicinal chemistry for exploring structure-activity relationships or as a precursor in the development of bioactive molecules. Suitable for controlled experimental applications under appropriate laboratory conditions.
3-(1H-indol-2-yl)-3-methylbutan-1-amine structure
1368348-44-0 structure
商品名:3-(1H-indol-2-yl)-3-methylbutan-1-amine
CAS番号:1368348-44-0
MF:C13H18N2
メガワット:202.295423030853
CID:6394326
PubChem ID:82397023

3-(1H-indol-2-yl)-3-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(1H-indol-2-yl)-3-methylbutan-1-amine
    • EN300-1835148
    • 1368348-44-0
    • インチ: 1S/C13H18N2/c1-13(2,7-8-14)12-9-10-5-3-4-6-11(10)15-12/h3-6,9,15H,7-8,14H2,1-2H3
    • InChIKey: PKXWLHNVWMUACL-UHFFFAOYSA-N
    • ほほえんだ: N1C2C=CC=CC=2C=C1C(C)(C)CCN

計算された属性

  • せいみつぶんしりょう: 202.146998583g/mol
  • どういたいしつりょう: 202.146998583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-(1H-indol-2-yl)-3-methylbutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1835148-10.0g
3-(1H-indol-2-yl)-3-methylbutan-1-amine
1368348-44-0
10g
$7004.0 2023-06-02
Enamine
EN300-1835148-0.05g
3-(1H-indol-2-yl)-3-methylbutan-1-amine
1368348-44-0
0.05g
$1368.0 2023-09-19
Enamine
EN300-1835148-0.5g
3-(1H-indol-2-yl)-3-methylbutan-1-amine
1368348-44-0
0.5g
$1563.0 2023-09-19
Enamine
EN300-1835148-0.25g
3-(1H-indol-2-yl)-3-methylbutan-1-amine
1368348-44-0
0.25g
$1498.0 2023-09-19
Enamine
EN300-1835148-5g
3-(1H-indol-2-yl)-3-methylbutan-1-amine
1368348-44-0
5g
$4722.0 2023-09-19
Enamine
EN300-1835148-2.5g
3-(1H-indol-2-yl)-3-methylbutan-1-amine
1368348-44-0
2.5g
$3191.0 2023-09-19
Enamine
EN300-1835148-1.0g
3-(1H-indol-2-yl)-3-methylbutan-1-amine
1368348-44-0
1g
$1629.0 2023-06-02
Enamine
EN300-1835148-0.1g
3-(1H-indol-2-yl)-3-methylbutan-1-amine
1368348-44-0
0.1g
$1433.0 2023-09-19
Enamine
EN300-1835148-1g
3-(1H-indol-2-yl)-3-methylbutan-1-amine
1368348-44-0
1g
$1629.0 2023-09-19
Enamine
EN300-1835148-10g
3-(1H-indol-2-yl)-3-methylbutan-1-amine
1368348-44-0
10g
$7004.0 2023-09-19

3-(1H-indol-2-yl)-3-methylbutan-1-amine 関連文献

3-(1H-indol-2-yl)-3-methylbutan-1-amineに関する追加情報

Comprehensive Overview of 3-(1H-indol-2-yl)-3-methylbutan-1-amine (CAS No. 1368348-44-0): Properties, Applications, and Research Insights

3-(1H-indol-2-yl)-3-methylbutan-1-amine (CAS No. 1368348-44-0) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and biochemical research. Characterized by its indole core and amine functional group, this molecule exhibits potential bioactivity, making it a subject of interest for drug discovery and neuroscience studies. Its molecular formula and synthetic pathways have been explored in recent literature, highlighting its versatility in medicinal chemistry.

The compound’s pharmacological properties are under investigation, particularly its interactions with neurotransmitter receptors and enzymatic pathways. Researchers are examining its potential role in modulating serotonergic systems, a hot topic in mental health therapeutics. Given the rising global focus on neurodegenerative diseases and mood disorders, 3-(1H-indol-2-yl)-3-methylbutan-1-amine is being studied for its possible applications in cognitive enhancement and anxiolytic effects.

From a synthetic chemistry perspective, the compound’s stereochemistry and derivatization potential offer avenues for creating novel analogs. Recent publications emphasize its utility as a building block for heterocyclic compounds, aligning with trends in fragment-based drug design. Its lipophilicity and blood-brain barrier permeability are also key factors driving its exploration in CNS-targeted therapies.

In the context of user-searched queries, questions like "What is the mechanism of action of 3-(1H-indol-2-yl)-3-methylbutan-1-amine?" or "How is CAS No. 1368348-44-0 synthesized?" reflect growing curiosity. Addressing these, studies suggest the compound may influence G-protein-coupled receptors (GPCRs), though detailed in vivo data remain limited. Its synthesis typically involves multistep organic reactions, including Fischer indole synthesis and reductive amination.

Environmental and safety profiles of 3-(1H-indol-2-yl)-3-methylbutan-1-amine are also critical. While not classified as a hazardous substance, proper handling protocols are recommended due to limited toxicological data. This aligns with increasing public interest in green chemistry and sustainable drug development.

Future research directions may focus on structure-activity relationships (SAR) to optimize its therapeutic index. Collaborations between computational chemists and pharmacologists could accelerate its development, leveraging AI-driven molecular modeling—a trending topic in drug discovery forums.

In summary, 3-(1H-indol-2-yl)-3-methylbutan-1-amine (CAS No. 1368348-44-0) represents a promising scaffold for bioactive molecules, bridging gaps between chemical innovation and therapeutic demand. Its interdisciplinary relevance ensures continued exploration in both academic and industrial settings.

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